6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid
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Overview
Description
6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1One common synthetic route involves the cyclization of a suitable precursor under acidic conditions, followed by bromination and oxidation reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, which can be used to form more complex ring systems.
Scientific Research Applications
6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6’-Bromo-2’-oxohexahydrospiro[cyclopropane-1,4’-1oxa[3,5]methanocyclopenta[b]furan]-7’-carboxylic acid include other spirocyclic compounds with different substituents. These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-bromo-5-oxospiro[4-oxatricyclo[4.2.1.03,7]nonane-8,1'-cyclopropane]-9-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c12-7-5-3(9(13)14)4-6(11(5)1-2-11)8(7)16-10(4)15/h3-8H,1-2H2,(H,13,14) |
InChI Key |
VBPDRWSGPODPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C4C(C2C(C3OC4=O)Br)C(=O)O |
Origin of Product |
United States |
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